D-alpha-Methylleucine methyl ester

Description

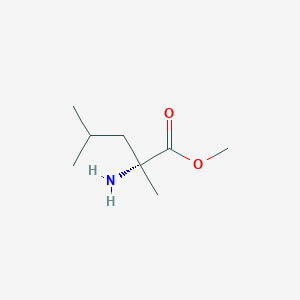

D-alpha-Methylleucine methyl ester (CAS: 90104-03-3) is a chiral amino acid ester derivative with the molecular formula C₈H₁₇NO₂ and a molecular weight of 159.226 g/mol . It features a methyl group substitution at the alpha-carbon of the leucine backbone, enhancing steric hindrance and lipophilicity compared to non-methylated leucine esters. This structural modification makes it valuable in peptide synthesis, particularly for stabilizing α-helical conformations by restricting backbone flexibility .

Key properties:

- IUPAC Name: Methyl (2R)-2-amino-4-methylpentanoate

- SMILES: COC(=O)C@HN

- Applications: Peptide engineering, chiral intermediates in pharmaceuticals, and biochemical research .

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

methyl (2R)-2-amino-2,4-dimethylpentanoate |

InChI |

InChI=1S/C8H17NO2/c1-6(2)5-8(3,9)7(10)11-4/h6H,5,9H2,1-4H3/t8-/m1/s1 |

InChI Key |

KGYSWVMSQARZEB-MRVPVSSYSA-N |

Isomeric SMILES |

CC(C)C[C@](C)(C(=O)OC)N |

Canonical SMILES |

CC(C)CC(C)(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Alkylation of Protected Leucine Derivatives

One of the principal methods for preparing alpha-methylated amino acids involves the stereoselective alkylation of protected leucine derivatives using chiral auxiliaries or dianion intermediates.

Chiral Auxiliary Alkylation : As reported by Berkowitz and Smith, N-protected leucine derivatives (e.g., with a chiral alanine-derived auxiliary such as (−)-8-phenylmenthol) undergo deprotonation to form a dianion intermediate, which is then alkylated with methyl halides to introduce the alpha-methyl group. This method achieves high enantiomeric purity of the (S)-alpha-methylleucine methyl ester after subsequent hydrolysis and esterification steps. The chiral auxiliary can be recovered post-reaction, enhancing the practicality of the method.

-

- Protection of leucine amino group with a chiral auxiliary.

- Formation of dianion intermediate via strong base treatment.

- Alkylation with methyl iodide or similar methylating agent.

- Hydrolysis to free the alpha-methylleucine.

- Esterification to form the methyl ester.

Arndt–Eistert Homologation for Beta-Methyl Ester Formation

A related approach uses the Arndt–Eistert reaction to extend the amino acid chain and introduce a beta-methyl ester functionality, which is relevant for mixed alpha/beta peptides incorporating leucine methyl esters.

-

- N-Boc protected L-leucine is first activated using ethyl chloroformate and triethylamine to form an intermediate.

- Treatment with freshly generated diazomethane forms a diazoketone intermediate.

- Wolf rearrangement in the presence of silver benzoate catalyst and dry methanol under dark conditions converts the diazoketone to the beta-methyl ester derivative.

- Boc-deprotection is then achieved using trifluoroacetic acid (TFA) in dry dichloromethane (DCM), yielding the free amino acid methyl ester.

This method avoids racemization and is suitable for preparing methyl esters of alpha-methylleucine analogs.

Peptide Coupling and Esterification Strategies

In peptide synthesis contexts, this compound is often prepared as a building block for di- and tetrapeptides.

-

- Carbodiimide-based coupling agents such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) are employed to couple N-methyl leucine methyl esters with Boc-protected amino acids.

- Triethylamine (TEA) or other bases facilitate the coupling reaction.

- 1-Hydroxybenzotriazole (HOBt) is used to suppress racemization during coupling.

Cyclization and Functionalization

For cyclic peptide derivatives containing this compound units, the methyl ester group can be replaced by activated esters such as p-nitrophenyl or pentafluorophenyl esters to facilitate cyclization.

- Cyclization is conducted at low temperature (0 °C) over several days in the presence of catalytic bases like N-methylmorpholine (NMM) or pyridine to form cyclic peptides with methyl-leucine residues.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

D-alpha-Methylleucine methyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to produce D-alpha-Methylleucine and methanol.

Amidation: It can react with amines to form amides.

Transesterification: The ester group can be exchanged with another alcohol to form different esters.

Common Reagents and Conditions

Hydrolysis: Typically performed under acidic or basic conditions using water or aqueous solutions.

Amidation: Carried out using amines in the presence of catalysts or under heating.

Transesterification: Involves the use of different alcohols and acid or base catalysts.

Major Products Formed

Hydrolysis: Produces D-alpha-Methylleucine and methanol.

Amidation: Forms amides of D-alpha-Methylleucine.

Transesterification: Results in the formation of various esters depending on the alcohol used

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Agents

D-alpha-Methylleucine methyl ester serves as a precursor in the synthesis of antihypertensive drugs. For instance, it is utilized in the synthesis of enantiomerically enriched forms of alpha-methyl-DOPA, which is clinically important for treating hypertension. The compound can be transformed into various alpha-methyl amino acids, enhancing the yield and selectivity of these pharmacologically active compounds .

Peptide Synthesis

Building Block for Peptides

this compound is an essential building block in peptide synthesis. It can be incorporated into peptide chains to introduce steric hindrance, which can influence the conformation and biological activity of peptides. This property is particularly useful in designing peptides with specific biological functions or improved stability .

Asymmetric Synthesis

Chiral Auxiliary in Asymmetric Reactions

The compound acts as a chiral auxiliary in asymmetric synthesis processes. Its ability to facilitate the formation of enantiomerically pure products has been demonstrated in several studies. For example, it has been used effectively in asymmetric beta-methylation reactions of amino acids, leading to high diastereoselectivity and yield .

Biochemical Research

Substrate for Enzymatic Reactions

In biochemical research, this compound is employed as a substrate for various enzymatic reactions. Its structural properties allow it to participate in enzymatic cascades that transform amino acids into more complex structures, showcasing its versatility in synthetic biology applications .

Synthesis of Complex Molecules

Synthesis of Dialkylated Compounds

The compound has been utilized in synthesizing dialkylated alpha-azido carboxamides, demonstrating its role in creating complex organic molecules with potential pharmaceutical applications. Such compounds may have implications in drug development due to their unique structural characteristics .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Precursor for antihypertensive drugs like alpha-methyl-DOPA. |

| Peptide Synthesis | Building block for peptides that require specific steric properties. |

| Asymmetric Synthesis | Chiral auxiliary facilitating the formation of enantiomerically pure products. |

| Biochemical Research | Substrate for enzymatic reactions leading to complex structures. |

| Synthesis of Complex Molecules | Used in synthesizing dialkylated alpha-azido carboxamides for pharmaceutical development. |

Case Studies

- Synthesis of Alpha-Methyl-DOPA : A study demonstrated that this compound could be transformed into alpha-methyl-DOPA with high yields and selectivity using a specific reaction protocol involving chiral auxiliaries .

- Peptide Design Using this compound : Researchers have successfully incorporated this compound into peptide sequences, resulting in peptides with enhanced biological activity due to altered conformational properties .

- Enzymatic Cascade Reactions : A modular enzyme-catalyzed cascade reaction utilizing this compound highlighted its effectiveness as a substrate for producing beta-methylated amino acids with significant yields .

Mechanism of Action

The mechanism of action of D-alpha-Methylleucine methyl ester involves its interaction with specific molecular targets. For instance, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of D-alpha-Methylleucine and methanol. This interaction is crucial in various biochemical pathways and can influence cellular processes .

Comparison with Similar Compounds

L-alpha-Methylleucine Methyl Ester

- CAS : 90104-02-2

- Molecular Formula: C₈H₁₇NO₂ (identical to D-form)

- Key Difference : Enantiomeric configuration at the alpha-carbon. The L-form is synthesized via chiral auxiliaries, as described by Schoellkopf et al. (1984) .

- Impact: Stereochemistry affects biological activity; the D-form is often preferred in non-natural peptide sequences to evade enzymatic degradation .

L-Leucine Methyl Ester

- CAS : 2666-93-5

- Molecular Formula: C₇H₁₅NO₂

- Key Difference : Absence of the alpha-methyl group.

- Thermodynamic Data : Vaporization enthalpy (ΔvapH) ranges from 320K to 353K .

- Impact : Lower steric hindrance compared to the methylated derivative, making it less effective in stabilizing rigid peptide structures .

D-Phenylglycine Methyl Ester Hydrochloride

- CAS : 13033-84-6

- Molecular Formula: C₁₀H₁₄ClNO₂

- Key Difference : Phenyl group substitution instead of methyl branch.

- Application : Intermediate in cephalosporin antibiotic synthesis (e.g., cephalexin) .

- Impact: Increased aromaticity enhances π-π stacking in solid-phase synthesis but reduces solubility in non-polar solvents compared to D-alpha-methylleucine derivatives .

D-alpha-Methylleucine Methyl Ester Hydrochloride

- CAS : 154510-54-0

- Molecular Formula: C₈H₁₈ClNO₂

- Key Difference : Hydrochloride salt form improves stability and crystallinity.

- Commercial Use : Available industrially (99% purity) for large-scale peptide production .

Structural and Functional Analysis

Table 1: Comparative Data for Methylated Amino Acid Esters

Biological Activity

D-alpha-Methylleucine methyl ester (D-α-MeLeu-OMe) is a chiral amino acid derivative that has garnered attention in various fields of biochemical research and medicinal chemistry. Its unique structure, characterized by a methyl group at the alpha position, influences its biological activity and reactivity. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 145.20 g/mol

The methylation at the alpha position affects both its chemical reactivity and biological interactions, allowing it to serve as a substrate or inhibitor for various enzymes involved in amino acid metabolism.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Interactions : It acts as a substrate for enzymes involved in amino acid metabolism, influencing metabolic pathways related to protein synthesis and degradation.

- Cellular Signaling : The compound may modulate signaling pathways associated with cell growth, differentiation, and apoptosis.

Enzyme Studies

Research indicates that this compound is utilized in enzyme kinetics studies to understand enzyme-substrate interactions better. Its unique stereochemistry allows for specific binding to enzymes, providing insights into catalytic mechanisms and substrate specificity .

Medicinal Applications

This compound has potential applications in drug development:

- Peptide Stability : The incorporation of D-amino acids like D-alpha-Methylleucine into peptide sequences can enhance gastrointestinal stability by preventing enzymatic degradation . For instance, studies have demonstrated that peptides modified with D-amino acids exhibit significantly improved stability in simulated gastric fluid (SGF) compared to their L-counterparts.

| Peptide Variant | Half-life in SGF (minutes) | Half-life in SIF (hours) |

|---|---|---|

| Original Peptide | 13 ± 2 | 0.5 |

| Modified with D-alpha-Methylleucine | >24 | >24 |

Case Studies

- Stability Enhancement : A study on peptide analogs incorporating D-alpha-Methylleucine showed an increase in stability under gastrointestinal conditions compared to standard peptides. The modified variants maintained structural integrity and bioactivity for extended periods, suggesting potential therapeutic benefits in oral formulations .

- Chiral Synthesis : In chiral synthesis applications, this compound has been used as a building block for synthesizing other chiral compounds. Its unique properties enable the creation of enantiomerically enriched products, which are crucial for developing pharmaceuticals with desired biological activities .

Comparative Analysis

This compound is often compared with its L-isomer and other similar compounds to evaluate its unique properties:

| Compound | Stereochemistry | Biological Activity |

|---|---|---|

| This compound | D | Enhanced metabolic stability |

| L-alpha-Methylleucine methyl ester | L | Standard metabolic activity |

| D-alpha-Methylvaline methyl ester | D | Varies by side chain |

The distinct stereochemistry of D-alpha-Methylleucine contributes to its unique reactivity and biological effects compared to its L-isomer and other related compounds.

Q & A

Basic Experimental Design: What are the standard protocols for synthesizing and characterizing D-alpha-Methylleucine methyl ester in laboratory settings?

Synthesis typically involves esterification of D-alpha-Methylleucine with methanol under acidic catalysis (e.g., HCl or H₂SO₄), followed by purification via recrystallization or chromatography. Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., distinguishing α-methyl groups) and gas chromatography–mass spectrometry (GC-MS) for purity assessment. For novel derivatives, elemental analysis and high-resolution mass spectrometry (HRMS) are essential to confirm molecular composition . Known compounds should reference prior synthetic routes, while novel analogs require full spectral data and purity validation (>95%) using techniques like HPLC .

Basic Stability Analysis: How should researchers evaluate the pH-dependent stability of this compound in aqueous solutions?

Adopt kinetic studies at controlled temperatures (e.g., 25–60°C) across a pH range (0.5–12.0). Use pseudo-first-order rate constants to model degradation pathways, separating contributions from hydrolysis and side reactions (e.g., cyclization). For example, analogous studies on phenylalanine methyl ester revealed maximal stability at pH 3–4, with degradation accelerating under alkaline conditions due to ester hydrolysis . Monitor stability via UV-Vis spectroscopy or LC-MS, and validate degradation products using tandem MS. Buffer systems (e.g., phosphate, acetate) must account for ionic strength effects .

Advanced Methodological Optimization: How can researchers optimize this compound synthesis using statistical experimental design?

Apply Taguchi or Box-Behnken designs to systematically evaluate parameters like catalyst concentration (0.5–2.0 wt%), alcohol-to-acid molar ratio (3:1–9:1), and reaction temperature (40–80°C). For example, in rapeseed methyl ester synthesis, Taguchi orthogonal arrays (L9) reduced experimental trials while identifying catalyst concentration as the most influential parameter (77.6% contribution) . Calculate signal-to-noise (S/N) ratios to prioritize "larger-the-better" outcomes (e.g., yield maximization). Post-optimization validation under predicted conditions (e.g., 1.5 wt% KOH, 60°C) can confirm yield improvements .

Advanced Data Contradiction Resolution: What strategies resolve contradictions in reported catalytic efficiencies for this compound synthesis?

Contradictions often arise from divergent reaction conditions (e.g., solvent polarity, moisture content). Conduct meta-analyses comparing studies under standardized parameters (e.g., anhydrous vs. aqueous systems). For instance, acidic catalysts outperform basic ones in high free fatty acid (FFA) environments, but reverse trends occur in low-FFA systems . Use ANOVA to isolate parameter contributions and replicate experiments with controlled variables (e.g., inert atmosphere). Cross-validate findings using independent analytical methods (e.g., GC-MS vs. NMR) to rule out measurement bias .

Advanced Mechanistic Studies: How can isotopic labeling elucidate reaction pathways in this compound metabolism?

Deuterium labeling (e.g., methyl-d₃ groups) enables tracking via mass spectrometry or isotope-ratio monitoring. For example, L-Phenylalanine-d₅ methyl ester studies revealed metabolic stability enhancements and degradation pathways in proteomic assays . Combine kinetic isotope effects (KIEs) with computational modeling (e.g., DFT) to identify rate-limiting steps, such as ester hydrolysis or α-methyl group oxidation. Use chiral chromatography to distinguish enantiomer-specific degradation .

Application in Organic Synthesis: What methodologies enable this compound derivatives in peptide and pharmaceutical synthesis?

Leverage transition metal catalysis (e.g., Pd-mediated reductive coupling) to generate α,α-disubstituted amino acid derivatives. For example, N-(Diphenylmethylene)glycine methyl ester derivatives facilitate bicyclic amino acid synthesis via Diels-Alder reactions . Protect the α-methyl group using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups during peptide coupling. Post-synthesis deprotection (e.g., TFA for Boc) ensures functional group compatibility .

Analytical Validation: How do researchers validate methyl ester content and purity in complex mixtures?

GC-MS with fatty acid methyl ester (FAME) libraries (e.g., C16:0, C18:1) quantifies ester content via retention index matching. For this compound, use selective ion monitoring (SIM) for m/z ratios corresponding to molecular ions (e.g., m/z 215 for D-phenylalanine analogs) . Validate with internal standards (e.g., methyl heptadecanoate) and cross-check using ¹H-NMR integration of ester methyl protons (δ 3.6–3.8 ppm) against backbone resonances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.